molecular formula C16H16O3 B3355843 Ethyl 3-(benzyloxy)benzoate CAS No. 63888-94-8

Ethyl 3-(benzyloxy)benzoate

Cat. No.: B3355843
CAS No.: 63888-94-8
M. Wt: 256.3 g/mol
InChI Key: CCMYUYXLFVKXTD-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)benzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a benzyloxy group attached to the benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 3-(benzyloxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Benzyl Protection: Another method involves the protection of the hydroxyl group of 3-hydroxybenzoic acid using benzyl chloride in the presence of a base like sodium hydroxide, followed by esterification with ethanol.

Industrial Production Methods: In industrial settings, the compound is typically produced using large-scale esterification reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The process involves the use of excess ethanol and a catalyst to drive the reaction to completion.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-(benzyloxy)benzoic acid, using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol, 3-(benzyloxy)benzyl alcohol, using reducing agents such as lithium aluminum hydride.

  • Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.

Major Products Formed:

  • Oxidation: 3-(benzyloxy)benzoic acid.

  • Reduction: 3-(benzyloxy)benzyl alcohol.

  • Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Ethyl 3-(benzyloxy)benzoate finds applications in various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

  • Industry: this compound is utilized in the production of fragrances, flavors, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(benzyloxy)benzoate exerts its effects depends on its specific application. For instance, in pharmaceutical synthesis, it may act as a prodrug that is metabolized in the body to release the active drug. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Ethyl 4-(benzyloxy)benzoate: Similar structure but with the benzyloxy group at a different position on the benzene ring.

  • Methyl 3-(benzyloxy)benzoate: Similar to this compound but with a methyl ester group instead of an ethyl group.

  • Ethyl 3-hydroxybenzoate: Lacks the benzyloxy group, making it a simpler ester.

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity patterns that are not found in the similar compounds listed above.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMYUYXLFVKXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

K2CO3 (66.8 g, 0.48 mol) was added to a stirred solution of ethyl 3-hydroxybenzoate (1) (40.0 g, 0.24 mol) and (chloromethyl)benzene (33.5 g, 0.26 mol) in DMF (256 mL) and the reaction mixture was heated at 90° C. for 3 h. The reaction mixture was filtered through Celite, the filtrate was diluted with water (500 mL), extracted with EtOAc (500 mL). The organic layer was washed with brine (500 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to give ethyl 3-(benzyloxy)benzoate (2) as colorless liquid. Yield (61.0 g, 98%); 1H NMR (400 MHz, DMSO-d6) δ 7.56-7.53 (m, 2H), 7.47-7.44 (m, 3H), 7.39 (t, J=7.2 Hz, 2H), 7.35-7.29 (m, 2H), 5.17 (s, 2H), 4.30 (q, J=7.2 Hz, 2H), 1.31 (t, J=7.2 Hz, 3H).
Name
Quantity
66.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Name
Quantity
256 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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